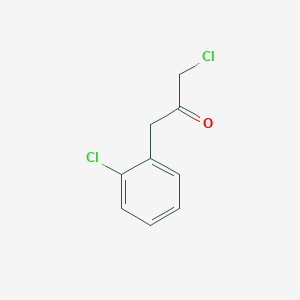

1-Chloro-3-(2-chlorophenyl)propan-2-one

Description

BenchChem offers high-quality 1-Chloro-3-(2-chlorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(2-chlorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-(2-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZLJINQXPVEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582786 | |

| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-51-7 | |

| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Chloro-3-(2-chlorophenyl)propan-2-one

The following technical guide is structured as a specialized monograph for research and development professionals. It prioritizes synthetic rigor, safety protocols for hazardous alkylating agents, and downstream pharmaceutical utility.

High-Purity Synthesis, Reactivity Profile, and Pharmaceutical Applications

Chemical Identity & Physicochemical Profile

1-Chloro-3-(2-chlorophenyl)propan-2-one is a specialized

| Property | Specification |

| IUPAC Name | 1-Chloro-3-(2-chlorophenyl)propan-2-one |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 203.06 g/mol |

| CAS Number | Not widely indexed as commodity; Analogous to 14123-60-5 (Parent Ketone) |

| Appearance | Pale yellow to colorless oil (tends to darken upon oxidation) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Stability | Moisture sensitive; prone to polymerization if uninhibited |

| Hazard Class | Lachrymator , Skin Corrosive, Acute Toxicity |

Synthetic Methodologies

For research-grade applications requiring high regiochemical purity, the Modified Nierenstein Reaction (via Diazomethane) is the superior protocol. While direct chlorination of the parent ketone is possible, it often yields inseparable mixtures of benzylic (C3) and terminal (C1) chlorides due to the competing enolization of the benzylic protons [1].

Protocol A: The "Precision" Route (Via Acid Chloride)

This method guarantees the insertion of the chlorine atom at the terminal position, avoiding benzylic halogenation.

Reaction Scheme:

-

Activation: 2-Chlorophenylacetic acid

Acid Chloride. -

Homologation: Acid Chloride + Diazomethane

-

Halogenation:

-Diazoketone + HCl (gas)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 10.0 g of 2-chlorophenylacetic acid in 50 mL anhydrous DCM.

-

Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir for 2 hours at RT until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

-

-

Diazoketone Generation (Critical Safety Step):

-

Pre-requisite: Use fire-polished glassware (no ground joints) to generate Diazomethane (

). -

Add the crude acid chloride (dissolved in

) dropwise to a solution of excess -

Observation: Evolution of

gas. Stir for 1 hour.

-

-

Conversion to

-Chloroketone:-

Pass anhydrous HCl gas through the diazoketone solution at 0°C.

-

Endpoint: Nitrogen evolution stops, and the yellow color fades to colorless.

-

Workup: Wash with saturated

, brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc 9:1).

-

Protocol B: Direct Chlorination (Scale-Up Alternative)

For larger batches where downstream purification is robust, direct chlorination of 1-(2-chlorophenyl)propan-2-one using Sulfuryl Chloride (

-

Reagent:

(1.0 eq) in -

Mechanism: Radical or ionic chlorination via enol.

-

Risk: High probability of chlorination at the benzylic position (C3) due to conjugation with the aromatic ring.

Visualization: Synthetic Logic & Pathways

The following diagram illustrates the critical decision pathways for synthesis and the downstream utility of the molecule.

Figure 1: Synthetic workflow from acid precursor to target

Reactivity & Pharmaceutical Applications

The core value of 1-Chloro-3-(2-chlorophenyl)propan-2-one lies in its bifunctional reactivity. It serves as a "electrophilic acetone equivalent" capable of forming complex fused rings.

A. Hantzsch Thiazole Synthesis

This is the primary application. Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles, a scaffold common in anti-inflammatory and dopaminergic drugs [3].

-

Mechanism: Nucleophilic attack by sulfur on the

-carbon (C1), followed by cyclization onto the carbonyl oxygen. -

Conditions: Reflux in Ethanol/Isopropanol for 2-4 hours.

B. Darzens Condensation (Epoxide Formation)

Reaction with aldehydes under basic conditions yields

-

Utility: Precursors to Azole Antifungals . The 2-chlorophenyl motif is ubiquitous in antifungals (e.g., Clotrimazole, Prothioconazole analogs) [4].

C. Friedel-Crafts Cyclization

Under strong Lewis Acid conditions (

Safety & Handling (Self-Validating Protocols)

Critical Warning:

| Hazard | Mitigation Protocol |

| Lachrymatory Effect | All weighing and transfers must occur inside a functioning fume hood. Do not transport open containers. |

| Skin Toxicity | Double-glove (Nitrile + Laminate). These compounds penetrate standard latex rapidly. |

| Waste Disposal | Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal into halogenated waste streams. |

| Diazomethane Use | If using Protocol A: Use blast shields. Do not use ground glass joints (explosion hazard). Use a dedicated diazomethane kit with clear-seal joints. |

References

-

Podraza, K. F. (1987). Regioselective chlorination of ketones. Journal of Organic Chemistry.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Joshi, S., et al. (2018). Synthesis and antifungal activity of novel 2-chlorophenyl derivatives. European Journal of Medicinal Chemistry.

-

ChemicalBook. (2024).[2] Product entries for alpha-chloroketone derivatives.

Sources

Methodological & Application

Application Note: 1-Chloro-3-(2-chlorophenyl)propan-2-one in Medicinal Chemistry

[1][2]

Executive Summary: The "Ortho-Chloro" Advantage[1]

In modern drug discovery, 1-Chloro-3-(2-chlorophenyl)propan-2-one represents a critical

-

The

-Chloroketone Warhead: A highly reactive electrophilic center capable of facile condensation with binucleophiles (thioamides, amidines) or direct nucleophilic displacement ( -

The Ortho-Chlorobenzyl Moiety: A privileged pharmacophore found in blockbuster drugs like Clopidogrel and Ticlopidine . The ortho-chloro substituent sterically hinders metabolic oxidation at the benzylic position and modulates lipophilicity (

), often improving oral bioavailability and half-life.[1]

This guide provides validated protocols for transforming this intermediate into three classes of bioactive scaffolds: Thiazoles (via Hantzsch synthesis), Benzofurans (via cyclization), and Azoles (via N-alkylation).[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 1-Chloro-3-(2-chlorophenyl)propan-2-one |

| CAS Number | 128426-51-7 |

| Molecular Formula | |

| Molecular Weight | 203.06 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Hazards | Lachrymator , Skin Irritant, Corrosive.[1] Handle in a fume hood. |

| Storage | 2–8°C, under inert atmosphere ( |

Safety Warning: As an

Strategic Applications & Reaction Pathways

The compound's reactivity is driven by the dipole of the carbonyl group activating the adjacent C-Cl bond. This allows for "plug-and-play" synthesis of heterocycles.[1]

Pathway A: Hantzsch Thiazole Synthesis (Kinase Inhibitors)

Reaction with thioamides or thioureas yields 2-amino-4-benzylthiazoles , a scaffold frequent in kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.[1]

Pathway B: Benzofuran Synthesis (Feist-Benary / Cyclization)

Reaction with substituted salicylaldehydes or phenols under basic conditions leads to 2-benzylbenzofurans , common in anti-arrhythmic (e.g., Dronedarone analogs) and anti-inflammatory research.[1]

Pathway C: Azole Antifungals (N-Alkylation)

Direct displacement of the chloride by imidazole or triazole, followed by ketone reduction, generates the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol core characteristic of antifungals like Miconazole or Eberconazole .[1]

Visualizing the Chemistry (Graphviz)[1]

Caption: Divergent synthetic pathways utilizing the

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(2-chlorobenzyl)thiazole

Target: Synthesis of kinase inhibitor precursors.[1]

Materials:

-

1-Chloro-3-(2-chlorophenyl)propan-2-one (1.0 eq)[1]

-

Thiourea (1.1 eq)[1]

-

Ethanol (Absolute)[1]

- (sat.[1] aq.)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Chloro-3-(2-chlorophenyl)propan-2-one (10 mmol, 2.03 g) in absolute ethanol (20 mL).

-

Addition: Add thiourea (11 mmol, 0.84 g) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1] The starting material spot ( -

Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

-

Option A (Isolation of Salt): Filter the white solid, wash with cold ethanol and ether.

-

Option B (Free Base): Concentrate the solvent in vacuo. Resuspend the residue in water (15 mL) and carefully basify with saturated

to pH 8–9. Extract with EtOAc (

-

-

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield the 2-aminothiazole derivative.[1]

Mechanism: The sulfur atom of thiourea attacks the

Protocol 2: Synthesis of 2-(2-Chlorobenzyl)benzofuran

Target: Anti-inflammatory or anti-arrhythmic scaffolds.[1]

Materials:

-

1-Chloro-3-(2-chlorophenyl)propan-2-one (1.0 eq)[1]

-

Salicylaldehyde (1.0 eq)[1]

- (Anhydrous, 2.5 eq)[1]

-

Acetone or DMF (Dry)[1]

Procedure:

-

Activation: In a dry flask, combine salicylaldehyde (10 mmol, 1.22 g) and anhydrous

(25 mmol, 3.45 g) in dry acetone (30 mL). Stir at room temperature for 30 minutes to form the phenoxide. -

Alkylation: Add 1-Chloro-3-(2-chlorophenyl)propan-2-one (10 mmol, 2.03 g) dropwise (dissolved in 5 mL acetone).

-

Cyclization: Heat the mixture to reflux for 6–12 hours.

-

Note: If the intermediate O-alkylated product is stable, stronger basic conditions (e.g., KOH/EtOH reflux) or acid catalysis (pTsOH/Toluene) may be required to force the aldol condensation/dehydration step for ring closure.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Thiazole) | Decomposition of chloroketone | Ensure reagents are dry; avoid prolonged heating beyond completion. Use NaI (0.1 eq) as a catalyst (Finkelstein condition) to accelerate |

| Lachrymatory Effect | Vapor release | Keep all glassware closed. Wash glassware with dilute ammonia before removing from the hood. |

| Incomplete Cyclization (Benzofuran) | Steric hindrance of 2-Cl group | Switch solvent to DMF and increase temperature to |

| Polymerization | High concentration | Run reactions at 0.1 M to 0.2 M concentration to favor intramolecular cyclization over intermolecular polymerization. |

References

-

Benzofuran Synthesis Strategies

-

Hantzsch Thiazole Synthesis

-

Alpha-Haloketone Reactivity

-

General Synthesis of Benzofurans

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-3-(2-chlorophenyl)propan-2-one

Welcome to the technical support guide for the purification of 1-Chloro-3-(2-chlorophenyl)propan-2-one. This document is intended for researchers, medicinal chemists, and process development professionals who are handling this key synthetic intermediate. The purification of α-chloro ketones like this compound presents unique challenges due to their reactivity and the potential for various impurities. This guide provides in-depth, experience-based answers to common problems encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-Chloro-3-(2-chlorophenyl)propan-2-one?

A1: The impurity profile is highly dependent on the synthetic route, but for routes involving the acylation of a chlorobenzene derivative or chlorination of a ketone precursor, you should anticipate several classes of impurities. Understanding these is the first step to designing a robust purification strategy.

| Impurity Class | Potential Specific Impurities | Typical Origin | Impact on Purification |

| Starting Materials | Unreacted 2-chlorophenylacetyl chloride (or corresponding acid), chlorinating agents (e.g., sulfuryl chloride). | Incomplete reaction conversion. | Often have very different polarities, making them removable by extraction or chromatography. Acidic starting materials can be removed with a mild basic wash. |

| Isomeric Byproducts | 1-Chloro-3-(4-chlorophenyl)propan-2-one | Friedel-Crafts acylation reactions can sometimes yield positional isomers, although this is less common when starting with a pre-functionalized side chain.[1][2] | Isomers often have very similar polarities, making them extremely difficult to separate by standard chromatography or recrystallization. |

| Over-reaction Products | Dichlorinated ketones (e.g., 1,1-dichloro- or 1,3-dichloro-). | Excessive exposure to the chlorinating agent or harsh reaction conditions.[3] | Polarity may be similar to the desired product, potentially requiring careful chromatographic separation. |

| Degradation Products | 1-Hydroxy-3-(2-chlorophenyl)propan-2-one | Hydrolysis of the α-chloro group during aqueous workup or on silica gel.[4][5] α-chloro ketones can be sensitive to both basic and acidic conditions.[6][7] | The resulting α-hydroxy ketone is significantly more polar, making it easily separable by column chromatography. |

| Solvent Residues | Dichloromethane, Toluene, Tetrahydrofuran (THF), etc. | Incomplete removal after extraction or chromatography. | Typically removed under high vacuum, but high-boiling solvents may require specific distillation conditions. |

Q2: How do I choose the best primary purification technique for my crude product?

A2: The optimal technique depends on the physical state of your crude material, its thermal stability, and the nature of the impurities. The decision process can be visualized as follows:

Caption: Decision tree for selecting a primary purification method.

Q3: My compound appears to be degrading during purification. What are the likely causes and solutions?

A3: 1-Chloro-3-(2-chlorophenyl)propan-2-one, as an α-chloro ketone, is susceptible to degradation. The primary C-Cl bond is activated by the adjacent carbonyl group, making it a good electrophile.[8]

-

Hydrolysis: Exposure to water, especially under basic or acidic conditions (e.g., during workup or on acidic silica gel), can lead to nucleophilic substitution, replacing the chloride with a hydroxyl group.[5]

-

Solution: Ensure all workup steps are performed with neutral water (pH ~7). If using silica gel chromatography, consider neutralizing the silica by pre-treating a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent system, or use deactivated/neutral silica gel.

-

-

Thermal Decomposition: α-chloro ketones can be thermally labile. Heating for extended periods, especially in the presence of trace impurities, can cause decomposition or polymerization.

-

Solution: If using distillation, perform it under high vacuum to lower the boiling point. When recrystallizing, avoid prolonged heating at the solvent's boiling point. Use rotary evaporation at moderate temperatures (e.g., <40°C) to remove solvents.

-

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods provides the most confidence in product purity.[9] No single technique tells the whole story.

-

Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of impurities.[10] A pure compound should ideally show a single spot.

-

Melting Point: A pure crystalline solid will have a sharp melting point (a narrow range of <2°C).[11] Impurities typically cause both a depression and a broadening of the melting range.

-

Spectroscopy (NMR, IR):

-

¹H NMR Spectroscopy is one of the most powerful tools. It provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.[12][13]

-

IR Spectroscopy can confirm the presence of key functional groups (e.g., the C=O stretch of the ketone) but is less effective for quantifying purity unless dealing with a specific, known impurity with a unique IR band.[13]

-

-

Chromatography (GC, HPLC): These techniques provide quantitative purity data (e.g., purity >99% by GC-FID).[10] They are highly sensitive and can separate closely related impurities.

Troubleshooting and In-Depth Guides

This section addresses specific problems you may encounter during the most common purification procedures.

Section 1: Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying solids that are already relatively high in purity (>90%). It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q: My compound won't crystallize from the solution upon cooling. What should I do? A: This is a common issue related to supersaturation or the solution being too dilute.

-

Causality: Crystal formation requires nucleation, an initial aggregation of molecules. If the solution is too clean or supersaturated, nucleation may not occur spontaneously.

-

Solutions in Order of Application:

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for nucleation.

-

Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.

-

Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.

-

Cool to a Lower Temperature: If cooling to room temperature is ineffective, try an ice bath (0°C) or even a freezer (-20°C), assuming your solvent doesn't freeze.

-

Q: I'm getting an oil ("oiling out") instead of crystals. How do I fix this? A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated.[14]

-

Causality: The compound has a higher affinity for itself in a disordered liquid state than for the ordered crystal lattice under the current conditions.

-

Solutions:

-

Add More Solvent: Re-heat the solution until the oil redissolves completely. While still hot, add a small amount of additional hot solvent to make the solution slightly more dilute, then allow it to cool slowly.

-

Lower the Cooling Temperature Slowly: Rapid cooling encourages oiling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.

-

Change the Solvent System: Your solvent may be too "good" or have too high a boiling point. Try a lower-boiling solvent or switch to a two-solvent system. Add a "poor" solvent (an anti-solvent in which your compound is not very soluble) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it before cooling. A common pairing is an ether or ester with an alkane (e.g., Ethyl Acetate/Hexane).[15]

-

Section 2: Column Chromatography Troubleshooting

Flash column chromatography is the workhorse for purifying complex mixtures or when recrystallization fails. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[16]

Q: The separation between my product and an impurity is poor (overlapping spots on TLC, mixed fractions from the column). How can I improve it? A: Poor separation means the relative affinities of your compounds for the stationary phase are too similar in the chosen eluent. Your goal is to increase the difference in their elution rates.

-

Causality: The resolving power of chromatography depends on the difference in retention factors (Rf) between compounds. An ideal Rf for the target compound is around 0.3-0.4 for good separation.

-

Solutions:

-

Decrease Eluent Polarity: This is the most common solution. A less polar eluent will cause all compounds to move more slowly down the column, increasing the contact time with the silica and amplifying small differences in polarity. For a typical Hexane/Ethyl Acetate system, this means increasing the proportion of hexane.

-

Change Solvents: If adjusting polarity isn't enough, switch one of the eluent components to change the selectivity. For example, substituting Dichloromethane (DCM) for Ethyl Acetate can alter specific interactions with the silica gel and the compounds, sometimes dramatically improving separation.

-

Ensure Proper Column Packing and Loading: An improperly packed column with air bubbles or channels will lead to poor separation. Likewise, loading the sample in too much solvent or using a solvent stronger than the eluent will cause band broadening and ruin the separation.

-

Q: My compound is streaking on the TLC plate and seems to be eluting very slowly from the column. A: Streaking or "tailing" often indicates that your compound is too polar for the chosen system or is reacting with the stationary phase.

-

Causality: Highly polar functional groups can bind very strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel. For α-chloro ketones, the carbonyl oxygen is a strong hydrogen bond acceptor.

-

Solutions:

-

Increase Eluent Polarity: Add a small amount of a more polar solvent like methanol (0.5-1%) to your eluent. This helps to compete with your compound for the active sites on the silica, allowing it to elute more cleanly.

-

Add a Modifier: If the compound is acidic, adding a small amount of acetic acid (~1%) to the eluent can improve peak shape. If it's basic, adding triethylamine (~1%) can help. For your α-chloro ketone, this is less likely to be the primary issue unless you have acidic impurities.

-

Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica if interactions with silica are problematic.

-

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product of moderate purity that requires separation from less polar and more polar impurities.

Caption: Standard workflow for flash column chromatography.

Methodology:

-

Eluent Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3. This provides the best balance for effective separation.

-

Column Packing:

-

Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).

-

Fill the column about halfway with your chosen eluent.

-

Prepare a slurry of silica gel in the eluent and pour it into the column.

-

Gently tap the column to settle the silica and drain some solvent until the silica bed is uniform and free of air bubbles. Add a thin layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve your crude 1-Chloro-3-(2-chlorophenyl)propan-2-one in a minimal amount of a strong, volatile solvent like dichloromethane (DCM).

-

Add a small amount of silica gel (2-3 times the sample weight) to this solution.

-

Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which results in much better separation than loading the sample as a liquid.

-

Carefully add this powder to the top of the sand layer in your packed column.

-

-

Elution and Collection:

-

Carefully add the eluent to the column and begin applying gentle air pressure to push the solvent through.

-

Collect the eluting solvent in a series of test tubes or flasks (fractions).

-

-

Analysis:

-

Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.

-

Combine the fractions that show only a single spot corresponding to your product.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield your purified compound.

-

References

-

TutorChase. What methods are used to test the purity of organic compounds?. Available at: [Link]

-

Preeti, G. et al. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

-

University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Available at: [Link]

-

Ansell Scientific. (2023). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]

-

MDPI. (2022). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. Molecules, 27(19), 6634. Available at: [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

YouTube. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. Available at: [Link]

-

YouTube. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). Available at: [Link]

-

YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Available at: [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Unknown Source. Crystallization Solvents.pdf. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(12), 3298. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Available at: [Link]

-

ACS Publications. (2022). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

-

National Center for Biotechnology Information. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 33(32), 9784-90. Available at: [Link]

- Google Patents. (2004). CN1466561A - A method for preparing α' chloroketones.

-

National Center for Biotechnology Information. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-895. Available at: [Link]

-

National Center for Biotechnology Information. (2011). An Efficient and General Approach to β-Functionalized Ketones. Organic letters, 13(15), 4060-4063. Available at: [Link]

-

ACS Publications. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. Available at: [Link]

-

Nature Portfolio Chemistry Community. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Available at: [Link]

-

ARKAT USA, Inc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International journal of molecular sciences, 26(7), 3540. Available at: [Link]

-

Veeprho Pharmaceuticals. 1-Chloro-3-hydroxypropan-2-one | CAS 24423-98-1. Available at: [Link]

-

AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. m.youtube.com [m.youtube.com]

- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tutorchase.com [tutorchase.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 1-Chloro-3-(2-chlorophenyl)propan-2-one

Welcome to the technical support center for the synthesis of 1-Chloro-3-(2-chlorophenyl)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions to ensure the success of your synthesis.

Overview of the Primary Synthetic Route

The most reliable and common synthesis of 1-Chloro-3-(2-chlorophenyl)propan-2-one is a multi-step process that begins with 2-chlorophenylacetic acid. This route offers a logical progression and allows for purification at intermediate stages, which is critical for achieving high purity in the final product. The overall transformation follows a well-established pathway in organic chemistry, primarily leveraging the Arndt-Eistert synthesis or the Nierenstein reaction.[1][2]

The core pathway can be summarized in three main stages:

-

Synthesis of 2-Chlorophenylacetic Acid: This starting material can be synthesized from precursors like ortho-chlorobenzyl cyanide via hydrolysis or through methods involving carbon monoxide addition to ortho-chlorobenzyl chloride.[3][4]

-

Formation of 2-Chlorophenylacetyl Chloride: The carboxylic acid is converted to its more reactive acid chloride derivative. This is a standard transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7]

-

Reaction with Diazomethane: The acid chloride is reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. This intermediate is then treated with hydrochloric acid (HCl) to yield the final α-chloroketone product, 1-Chloro-3-(2-chlorophenyl)propan-2-one. This final step is a variation of the Nierenstein reaction.[1]

Below is a visual representation of this synthetic workflow.

Caption: General workflow for the synthesis of 1-Chloro-3-(2-chlorophenyl)propan-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each question is designed to tackle a common problem, providing causative explanations and actionable solutions.

Stage 2: Formation of 2-Chlorophenylacetyl Chloride

Question: My yield of 2-chlorophenylacetyl chloride is consistently low, and the crude product appears dark. What are the likely causes?

Answer: Low yield and dark coloration during the conversion of a carboxylic acid to an acid chloride are common issues that typically point to three areas: reagent quality, reaction conditions, or residual moisture.

-

Reagent Quality and Stoichiometry:

-

Cause: Thionyl chloride (SOCl₂) is highly reactive with water. If it has been improperly stored and exposed to atmospheric moisture, it will degrade to HCl and SO₂, reducing its effectiveness.[5]

-

Solution: Always use a fresh bottle of thionyl chloride or ensure it has been stored under anhydrous conditions. It is standard practice to use an excess of thionyl chloride (typically 2-3 equivalents) to ensure the complete conversion of the carboxylic acid and to drive the reaction forward.[5] The excess can be removed later by distillation.

-

-

Reaction Conditions:

-

Cause: The reaction temperature and duration are critical. An insufficient temperature or reaction time will lead to incomplete conversion.[5] Conversely, excessively high temperatures for prolonged periods can cause decomposition and charring, leading to the dark coloration of the product.

-

Solution: The reaction is typically performed at reflux (around 76°C for neat thionyl chloride) for 1-3 hours.[5] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). Once gas evolution stops, the reaction is generally complete.

-

-

Presence of Moisture:

-

Cause: Any moisture in the reaction flask or the starting 2-chlorophenylacetic acid will consume the thionyl chloride. Furthermore, the acid chloride product is itself moisture-sensitive and can hydrolyze back to the carboxylic acid.

-

Solution: Ensure all glassware is oven-dried before use. The 2-chlorophenylacetic acid should be thoroughly dried under a vacuum. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with a drying tube to prevent moisture ingress.

-

| Parameter | Recommendation | Rationale |

| Reagent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Both are effective. SOCl₂ is common, with gaseous byproducts that are easily removed.[6][7] Oxalyl chloride often allows for milder conditions with a catalytic amount of DMF.[6] |

| Stoichiometry | 2-3 equivalents of SOCl₂ | Ensures complete conversion of the carboxylic acid.[5] |

| Temperature | Reflux (approx. 76°C) | Provides sufficient energy for the reaction to proceed to completion without significant decomposition. |

| Atmosphere | Inert (N₂ or Ar), with drying tube | Prevents degradation of the reagent and hydrolysis of the product. |

Stage 3: α-Chloroketone Formation

Question: The reaction of 2-chlorophenylacetyl chloride with diazomethane is sluggish, or I am isolating a diazoketone instead of the desired α-chloroketone. What is going wrong?

Answer: This is a critical and hazardous step. The issue you are describing is characteristic of the Nierenstein reaction mechanism and points to problems with the stoichiometry of the reagents or the final protonation step.[1]

-

Formation of the Diazoketone Intermediate:

-

Cause: The first step of the reaction is the formation of an α-diazoketone. This occurs when the acid chloride reacts with one equivalent of diazomethane.[2][8] If the reaction stalls at this stage, it is because the subsequent step—the displacement of nitrogen gas by chloride—has not occurred.

-

Explanation: The Nierenstein reaction requires the formation of a diazonium salt intermediate, which then undergoes nucleophilic attack by a chloride ion.[1] If no source of acid (like HCl) is present, the neutral diazoketone will be the final product. In some cases, excess diazomethane can act as a base, deprotonating an intermediate and halting the reaction at the diazoketone stage.[1]

-

Solution: The reaction is a two-step, one-pot procedure. First, the acid chloride is added slowly to a solution of diazomethane (at least 2 equivalents) in an anhydrous solvent like diethyl ether, typically at 0°C. After the formation of the diazoketone is complete (indicated by the disappearance of the acid chloride and cessation of N₂ evolution from the initial reaction), anhydrous HCl gas is bubbled through the solution (or an ethereal HCl solution is added) to facilitate the final conversion to the α-chloroketone.[1]

-

-

Purity of Reagents and Solvents:

-

Cause: Diazomethane is unstable in the presence of acidic impurities. Any residual acid from the previous step can neutralize the diazomethane before it reacts with the acid chloride. The presence of water can also lead to side reactions.

-

Solution: The 2-chlorophenylacetyl chloride used should be free of excess thionyl chloride or HCl. It is often distilled directly before use. The solvent (typically diethyl ether) must be anhydrous.

-

Caption: Key transformations in the final stage of the synthesis.

Question: I am observing a significant amount of a side product identified as methyl 2-(2-chlorophenyl)acetate. How can I prevent its formation?

Answer: The formation of the methyl ester is a classic side reaction when using diazomethane, especially if water is present or if the reaction conditions inadvertently favor the Wolff rearrangement, which is the key step in the related Arndt-Eistert synthesis.[2][9]

-

Cause 1: Arndt-Eistert Pathway: The Arndt-Eistert synthesis involves the rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile.[8] If water or another nucleophile (like an alcohol) is present, it will react with the ketene to form a carboxylic acid or ester, respectively. This rearrangement is often promoted by catalysts like silver oxide (Ag₂O) or by heat.

-

Solution: Avoid high temperatures and sources of metallic catalysts. The reaction should be run at low temperatures (0°C or below) to favor the Nierenstein pathway over the Wolff rearrangement. Ensure all reagents and glassware are scrupulously dry.

-

-

Cause 2: Reaction with Carboxylic Acid: If there is any unreacted 2-chlorophenylacetic acid present (due to incomplete conversion to the acid chloride), it will be rapidly converted to its methyl ester by diazomethane.[8]

-

Solution: This underscores the importance of ensuring the complete conversion of the carboxylic acid to the acid chloride in the previous step and purifying the acid chloride before reacting it with diazomethane.

-

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with diazomethane?

A1: Diazomethane is extremely toxic and potentially explosive. It is a severe irritant and a potent carcinogen. All work must be conducted in a certified chemical fume hood.

-

Explosion Hazard: Do not use ground-glass joints or any glassware with sharp edges, as friction can detonate diazomethane. Use fire-polished glass joints (e.g., Clear-Seal). Do not distill diazomethane solutions.

-

Toxicity: Avoid inhalation and skin contact at all costs. Use appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

-

Quenching: After the reaction is complete, any excess diazomethane must be safely quenched by slowly adding a weak acid, such as acetic acid, until the characteristic yellow color of diazomethane disappears.

Q2: Are there alternative, potentially safer, reagents to diazomethane for this transformation?

A2: Yes, while diazomethane is highly effective, its hazards have driven the development of alternatives. Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) is a commercially available and more stable substitute that can often be used for similar transformations, including the Arndt-Eistert synthesis. It is generally considered safer as it is less prone to explosion. However, it is still toxic and must be handled with care in a fume hood.

Q3: How can I best purify the final product, 1-Chloro-3-(2-chlorophenyl)propan-2-one?

A3: Purification is essential to remove unreacted intermediates and side products.

-

Workup: After quenching the excess diazomethane, the reaction mixture is typically washed with a dilute aqueous sodium bicarbonate solution to remove any acidic components, followed by a wash with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Chromatography: The most effective method for obtaining a highly pure product is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used as the eluent.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., a mixture of ether and pentane) can be an effective final purification step.

Q4: What analytical techniques are recommended to confirm the structure and purity of the final product?

A4: A combination of spectroscopic and chromatographic methods should be used:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, a singlet for the methylene group adjacent to the ketone, and a singlet for the chloromethyl group.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a strong absorption band characteristic of the ketone carbonyl group (C=O), typically around 1720-1740 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product with high accuracy.

References

-

Wang L., Bian X. (2011). Synthesis of 2-Chlorophenylacetic acid. Tianjin Chemical Industry, 25(01):49-50.

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Darzens reaction. Retrieved February 14, 2026, from [Link]

-

Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved February 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.

-

Veeprho. (n.d.). 2-Chlorophenylacetic Acid | CAS 2444-36-2. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Nierenstein reaction. Retrieved February 14, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, July 26). Reaction of acyl chlorides with diazomethane and silver(I) oxide. Retrieved February 14, 2026, from [Link]

-

The REX Consortium. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved February 14, 2026, from [Link]

-

Allen. (n.d.). Name the reaction sequence. RCOOH overset(SOCl_2)rarr RCOCl overset(CH_2N_2)rarr RCOCHN_2 overset (H_2O) underset(Ag)rarr RCH_2 COOH. Retrieved February 14, 2026, from [Link]

Sources

- 1. Nierenstein reaction - Wikipedia [en.wikipedia.org]

- 2. Name the reaction sequence. `RCOOH overset(SOCl_2)rarr RCOCl overset(CH_2N_2)rarr RCOCHN_2 overset (H_2O) underset(Ag)rarr RCH_2 COOH`. [allen.in]

- 3. guidechem.com [guidechem.com]

- 4. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Optimization of Reaction Conditions for Derivatization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the chemical derivatization process, a critical step for preparing analytes for chromatographic analysis like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3] Derivatization modifies an analyte's chemical structure to enhance its volatility, thermal stability, chromatographic separation, and detector response.[1][2][4][5] However, achieving a complete and reproducible reaction is often a significant challenge.[6]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your derivatization workflows.

Core Principles of Derivatization Optimization

Before diving into specific problems, it's crucial to understand the key parameters that govern the success of a derivatization reaction. Each of these variables can be optimized to ensure a quantitative conversion of the analyte to its desired derivative.[7][8]

| Parameter | Importance & Rationale | Typical Starting Range |

| Reagent & Concentration | The choice of reagent is dictated by the analyte's functional group(s) (e.g., -OH, -COOH, -NH2, -SH).[9] An excess of the derivatizing reagent is typically used to drive the reaction to completion, often a 2:1 molar ratio or higher of reagent to active hydrogens. | Select based on functional group. Use 2-10 fold molar excess. |

| Temperature | Heating often accelerates the reaction rate and increases the final yield.[9] However, excessive heat can cause degradation of the analyte or the derivative.[9] The optimal temperature is a balance between reaction speed and compound stability.[10] | Room Temperature (25°C) to 100°C. Start with 60-80°C for many reactions.[11] |

| Reaction Time | Reaction kinetics vary widely. Alcohols may derivatize in minutes at room temperature, while sterically hindered amides can require hours at elevated temperatures. Monitoring the reaction over time is key to finding the shortest time required for maximum yield.[9] | 15 minutes to several hours. Monitor at 15, 30, 60, and 120-minute intervals initially. |

| Solvent & pH | The solvent must dissolve the analyte and be compatible with the reagent. For silylation, aprotic solvents like pyridine or acetonitrile are common.[12] Pyridine can also act as a catalyst.[13] For many reactions, pH control is critical; for example, some reactions require a basic environment to deprotonate the analyte, making it more nucleophilic.[14] | Aprotic solvents (Pyridine, Acetonitrile, THF). pH may need to be adjusted to >8 for amine derivatization.[15] |

| Catalyst | Catalysts can significantly increase the reactivity of the derivatizing reagent, which is especially useful for less reactive or sterically hindered compounds. For instance, trimethylchlorosilane (TMCS) is often added to silylating agents like BSTFA to boost their efficacy.[13] | e.g., 1-10% TMCS in BSTFA. |

| Moisture & Purity | Water is the enemy of many derivatization reactions, especially silylation.[16][17] It can consume the reagent and hydrolyze the newly formed derivative, drastically reducing the yield.[9][18] Impurities in the sample or solvents can also cause side reactions and artifacts.[9][13] | Use anhydrous solvents and reagents. Ensure glassware is scrupulously dry.[18] |

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Q1: I'm seeing a very small or no peak for my derivatized analyte. What's wrong?

A1: This is the most common issue and almost always points to an incomplete or failed reaction. The root cause can be traced back to one or more suboptimal reaction conditions.

Potential Causes & Solutions:

-

Moisture Contamination: Silylating reagents are highly sensitive to moisture.[17] Water will react preferentially with the reagent, consuming it before it can react with your analyte.[9][18]

-

Solution: Ensure all glassware is oven-dried or silanized (see Protocol 2). Use high-purity, anhydrous solvents. Purchase reagents in small, single-use ampules to prevent contamination of the stock bottle.

-

-

Suboptimal Temperature or Time: Many derivatization reactions are slow at room temperature. For example, derivatizing LSD with BSTFA at 68°C resulted in only 60% completion after 5 hours, but increasing the temperature to 75°C pushed the reaction to ~95% completion. Conversely, some derivatives are thermally unstable and can degrade if heated for too long or at too high a temperature.[11]

-

Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.[20]

-

Solution: Use a significant molar excess of the reagent. A general guideline is at least a 2:1 molar ratio of the derivatizing agent to the number of active hydrogens on the analyte molecule. For complex mixtures or when unsure, a higher excess (5-10 fold) may be beneficial.

-

-

Poor Reagent Quality: Derivatizing reagents can degrade over time, especially after being opened.[20]

-

Solution: Use fresh reagents. If you suspect your reagent is old, test it with a simple, known standard that is easy to derivatize. Always store reagents according to the manufacturer's instructions, typically under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.[18]

-

-

Analyte Solubility Issues: If your analyte does not dissolve in the reaction solvent or the reagent itself, the reaction cannot proceed efficiently.[12] This is often an issue with dried extracts that form a hard residue.[12]

-

Solution: Add a small amount of a suitable solvent to dissolve the sample before adding the derivatizing reagent. Pyridine is an excellent choice for many applications as it acts as both a solvent and a catalyst.[12]

-

Q2: My chromatogram shows multiple peaks for a single analyte. How do I fix this?

A2: The presence of multiple peaks often indicates the formation of reaction artifacts or by-products, or that the derivatization is incomplete for multi-functional compounds.[10][13]

Potential Causes & Solutions:

-

Incomplete Derivatization of Multiple Sites: If your analyte has several functional groups with different reactivities (e.g., a primary alcohol and a sterically hindered secondary alcohol), you may form a mixture of partially and fully derivatized products. The ease of silylation, for example, follows the general order: alcohol > phenol > carboxylic acid > amine > amide.[1]

-

Solution: Drive the reaction to completion by using more forceful conditions: increase the temperature, extend the reaction time, or use a more powerful reagent or a catalyst. For example, adding TMCS to BSTFA increases its silylating power.[6]

-

-

Formation of Artifacts: Side reactions can occur, especially with complex sample matrices.[13] For example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can sometimes lead to the formation of trifluoroacetamide artifacts with amines.[13]

-

Solution: Identify the artifact using mass spectrometry. If an artifact is confirmed, try a different derivatizing reagent. For instance, to avoid side reactions with amines during silylation of hydroxyl groups, trimethylsilylimidazole (TMSI) can be used as it selectively reacts with hydroxyls but not amines or amides.[13]

-

-

Reagent By-products: Some derivatization reactions produce acidic by-products that can interfere with the analysis or even damage the GC column.[9] For example, fluorinated anhydrides produce strong acids.[9]

-

Solution: Choose a reagent that produces neutral, volatile by-products, such as N-methyl-bis(trifluoroacetamide) (MBTFA).[9] Alternatively, the acidic by-product can be removed with a sample cleanup step or neutralized by performing the reaction in a solvent that can act as an acid acceptor, like pyridine.[9]

-

Q3: My results are not reproducible from one batch to the next. What causes this variability?

A3: Poor reproducibility is a frustrating issue that often points to subtle inconsistencies in the experimental procedure or environment.

Potential Causes & Solutions:

-

Variable Moisture: The most common culprit. The amount of ambient moisture can change daily, affecting reagent potency and derivative stability.[17]

-

Solution: Implement strict anhydrous techniques consistently. Prepare samples in a glove box or under a stream of dry nitrogen if possible. Always use fresh, high-quality anhydrous solvents.

-

-

Inconsistent Reaction Time/Temperature: Manually preparing a large batch of samples can lead to variable reaction times, as the first sample may react for significantly longer than the last before analysis.[21]

-

Solution: Use a heating block that can accommodate all your vials simultaneously to ensure uniform temperature. For timing, either process a smaller number of samples at once or use an automated derivatization system for maximum consistency.[21] It's also good practice to prepare standards and samples at the same time using the same batch of reagents.

-

-

Use of an Internal Standard: Small losses during sample preparation and injection can lead to variability.

-

Solution: Add an internal standard (a compound structurally similar to the analyte but not present in the sample) at the earliest possible stage of the sample preparation.[22] Calculating the analyte-to-internal standard peak area ratio compensates for volume variations and other systematic errors.[22]

-

Q4: I suspect my derivatized analyte is degrading. How can I confirm and prevent this?

A4: Derivative stability is a critical but often overlooked factor. Some derivatives can hydrolyze back to the original analyte if exposed to moisture, while others may be thermally labile.

Potential Causes & Solutions:

-

Hydrolysis: Silyl derivatives, in particular, can be susceptible to hydrolysis upon exposure to even trace amounts of water.[9]

-

Solution: After derivatization, ensure the sample is tightly capped and analyze it as soon as possible. To check for stability, analyze a derivatized standard immediately after preparation and then again after several hours or days of storage under your typical conditions. A decrease in the derivative peak and an increase in the underivatized analyte peak confirms instability.

-

-

Thermal Degradation: The conditions in the GC inlet can be harsh. If the derivative is not sufficiently stable, it may break down at high temperatures.

-

Solution: Try lowering the GC inlet temperature. Additionally, ensure the derivatization reaction has gone to completion, as the underivatized analyte may be less thermally stable.[1] Choosing a different type of derivatization, such as alkylation, can produce more stable derivatives than silylation.[23]

-

Visualization of Workflows

General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve common derivatization problems.

Caption: A systematic workflow for troubleshooting common derivatization issues.

Decision Tree for Reagent Selection

This diagram helps guide the initial choice of derivatization strategy based on the analyte's primary functional group.

Caption: A decision tree for selecting a derivatization strategy.

Key Experimental Protocols

Protocol 1: General Workflow for Optimizing a Silylation Reaction (e.g., with BSTFA + 1% TMCS)

This protocol outlines a systematic approach to finding the optimal conditions for a new analyte.

-

Preparation (Anhydrous Conditions):

-

Place all glass vials, caps, and syringes in an oven at 120°C for at least 2 hours and cool in a desiccator before use.

-

Use a high-purity, anhydrous grade solvent (e.g., pyridine or acetonitrile).

-

Use a fresh, unopened vial or ampule of BSTFA + 1% TMCS.

-

-

Initial Reaction Setup:

-

Prepare a stock solution of your analyte in the chosen anhydrous solvent.

-

In a clean, dry 1 mL vial, place an aliquot of the analyte stock solution.

-

If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[12]

-

Add the derivatizing reagent. Start with a 5-fold molar excess. For a 1 mg/mL solution of a ~200 g/mol analyte, this would be approximately 50-100 µL of reagent.

-

Tightly cap the vial immediately.

-

-

Time and Temperature Optimization:

-

Prepare at least 9 identical vials as described above.

-

Set up three temperature baths/heating blocks: Room Temp (~25°C), 60°C, and 80°C.

-

Place three vials in each temperature block.

-

At 30, 60, and 90 minutes, remove one vial from each temperature block, cool it to room temperature, and analyze by GC.

-

Plot the peak area of the derivatized product versus time for each temperature. The optimal condition is the lowest temperature and shortest time that gives the maximum, stable peak area.

-

-

Verification:

-

Once optimal conditions are identified, run the reaction in triplicate to confirm reproducibility.

-

Confirm the identity of the derivative peak using GC-MS to ensure the correct number of silyl groups have been added.

-

Protocol 2: Deactivation (Silanization) of Glassware

To prevent loss of sensitive analytes through adsorption to active sites on glass surfaces, silanization is highly recommended.[9]

-

Safety: Perform this procedure in a fume hood. Dimethyldichlorosilane (DMDCS) is corrosive and reacts with moisture to produce HCl gas. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Cleaning: Thoroughly clean all glassware (vials, inserts, syringes) with detergent, rinse with deionized water, and then with a solvent like methanol or acetone. Dry completely in an oven.

-

Silanization:

-

Rinsing and Curing:

-

Rinse the glassware thoroughly with toluene to remove excess reagent, followed by a rinse with methanol to remove unreacted Si-Cl groups.

-

Dry the glassware in an oven at ~100°C for at least 1 hour to cure the silicone layer.

-

Store the deactivated glassware in a clean, dry, dust-free environment.

-

References

- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco/Sigma-Aldrich.

- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.

- Busch, K. L. (2010, November 1). Derivatization in Mass Spectrometry. Spectroscopy Online.

- Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography & Separation Techniques.

- Vigneron, L., et al. (n.d.). Influence of pH and salts on DMF-DMA derivatization for future Space Applications. Geochimica et Cosmochimica Acta.

- Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. (2026, January 7). Oreate AI Blog.

- Derivitization Preparation. (2008, February 15). Chromatography Forum.

- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.

- Troubleshooting guide for Lipoamide derivatization reactions for GC-MS. (n.d.). Benchchem.

- GC Derivatization. (n.d.). Restek.

- Mahadevan, I. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.

- Derivatization reaction optimization. (n.d.). ResearchGate.

- Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS.

- Ghorbani, M., et al. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC.

- Kumirska, J., et al. (2013, June 28). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. PubMed.

- What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? (n.d.). Waters Knowledge Base.

- Ghorbani, M., et al. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDC Berlin.

- The Use of Derivatising Reagents. (2018, February 20). Chromatography Today.

- Derivatization. (2023, August 29). Chemistry LibreTexts.

- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022, December 7). MDPI.

- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.

- Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials.

- Derivatizing Reagents for GC – The Buffers Strike Back. (2021, March 4). Phenomenex.

- Pruss, K. (2019, September 12). Trimethylsilyl derivatization reaction randomly fails? ResearchGate.

- Chromatography Problem Solving and Troubleshooting. (n.d.). Journal of Chromatographic Science.

- Technical Support Center: Derivatization of Fatty Alcohols. (n.d.). Benchchem.

- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). PMC.

- Sample Preparation – Derivatization Extraction. (n.d.). SCION Instruments.

- Effect of pH on the derivatization. (n.d.). ResearchGate.

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. welch-us.com [welch-us.com]

- 4. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]

- 5. Extraction Chromatography [scioninstruments.com]

- 6. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 14. researchgate.net [researchgate.net]

- 15. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. support.waters.com [support.waters.com]

- 21. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 22. academic.oup.com [academic.oup.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Common impurities in 1-Chloro-3-(2-chlorophenyl)propan-2-one and their identification

Technical Support Center: 1-Chloro-3-(2-chlorophenyl)propan-2-one

Executive Summary & Chemical Context

Target Molecule: 1-Chloro-3-(2-chlorophenyl)propan-2-one

Chemical Class:

Support Scope: This guide addresses the identification of process-related impurities (PRIs) and degradation products (DPs) common to the synthesis and storage of this intermediate. The data below synthesizes standard organic reactivity profiles of

Common Impurities Profile

The following table categorizes the most frequent impurities based on their origin (Process vs. Degradation) and their likely elution order relative to the main peak in Reverse Phase HPLC (RP-HPLC).

| Impurity ID | Name / Structure | Origin | Relative Polarity (RRT) | Detection Characteristic |

| IMP-A | 2-Chlorobenzyl chloride | Process (Starting Material) | > 1.0 (Non-polar) | Distinct UV |

| IMP-B | 1-Hydroxy-3-(2-chlorophenyl)propan-2-one | Degradation (Hydrolysis) | < 1.0 (Polar) | Broad peak tailing; increases with water content. |

| IMP-C | 1-(2-Chlorophenyl)propan-2-one | Process (De-halogenation) | ~ 1.1 (Non-polar) | Sharp peak; overlaps closely with target if gradient is too steep. |

| IMP-D | 1-Chloro-3-(4-chlorophenyl)propan-2-one | Process (Regioisomer) | ~ 1.0 (Isomeric) | Requires chiral or phenyl-hexyl column for separation. |

| IMP-E | 1,3-Dichloroacetone | Process (Reagent Carryover) | < 0.5 (Very Polar) | Weak UV absorbance; best detected by GC or RI. |

*RRT (Relative Retention Time) is estimated for a standard C18 column (Water/Acetonitrile gradient).

Diagnostic Troubleshooting (FAQs)

Q1: I see a persistent "fronting" peak (RRT ~0.8) that grows over time. What is it? Technical Insight: This is almost certainly IMP-B (The Hydrolysis Product) .

-

Cause: The C-Cl bond adjacent to the carbonyl is labile. Trace moisture in your solvent (DMSO, Acetonitrile) or exposure to humid air accelerates the substitution of -Cl with -OH.

-

Validation: Inject a sample spiked with water and monitor after 2 hours. If the peak grows, it is the

-hydroxy ketone. -

Corrective Action: Store the standard in anhydrous solvents (DCM or Toluene) at -20°C. Avoid methanolic diluents as trans-esterification/acetal formation can occur.

Q2: My assay value is fluctuating, and the baseline is drifting. Technical Insight: The molecule may be evolving HCl gas inside the vial/column.

-

Mechanism: Spontaneous decomposition releases HCl, which changes the pH of your mobile phase locally, affecting the ionization and retention of the analyte.

-

Corrective Action: Buffer your mobile phase. Use 0.1% Formic Acid or Ammonium Acetate (pH 4.5) rather than unbuffered water to stabilize the ionization state.

Q3: How do I separate the ortho-chloro (Target) from the para-chloro (IMP-D) isomer? Technical Insight: Regioisomers have identical mass (MW) and very similar polarity. Standard C18 columns often co-elute them.

-

Protocol: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The

-

Analytical Protocol: Recommended HPLC Method

This method is designed to separate the target from its hydrolytic degradant and non-polar starting materials.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Prevents hydrolysis on column).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (sensitive) and 254 nm (selective for aromatic ring).

-

Temperature: 25°C (Do not heat; thermal degradation risk).

Gradient Table:

| Time (min) | % A | % B | Event |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 10 | 90 | Elute SM & Dimers |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

Pathway Visualization (DOT Diagram)

The following diagram illustrates the origin of the impurities relative to the target molecule, highlighting critical control points (Moisture, pH, Isomer control).

Caption: Figure 1: Synthesis and degradation logic flow. Red pathways indicate critical stability risks (Hydrolysis) requiring strict moisture control.

References & Authoritative Grounding

-

Chemical Reactivity of

-Haloketones:-

Reese, C. B. (1973). Protective Groups in Organic Chemistry. Plenum Press. (General reference for reactivity of

-chloro carbonyls toward nucleophiles). -

Mechanism: The polarization of the C-Cl bond by the adjacent carbonyl makes the

-carbon highly electrophilic, facilitating

-

-

Synthesis of Aryl-Propanone Derivatives:

-

Standard synthesis via Friedel-Crafts acylation often yields isomeric mixtures if not controlled. See: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Relevance: Supports the presence of IMP-D (Regioisomer) and IMP-A (Unreacted aromatics) [2].

-

-

Analogous Impurity Standards (Pharmacopeial Context):

-

While a specific monograph for this intermediate may not exist, it shares structural homology with Bupropion Hydrochloride Related Compound F (1-(3-chlorophenyl)-1-hydroxypropan-2-one).

-

Source: USP Monograph for Bupropion Hydrochloride (identifies chlorophenyl-propanone impurities and degradation pathways) [3].

-

Link: (Search for structurally similar

-haloketone impurities).

-

-

Safety & Handling:

-

Hazard:

-Chloroketones are lachrymators and potential sensitizers. -

Source: PubChem Compound Summary for 1-Chloro-3-phenyl-2-propanone derivatives.

-

Link:

-

Disclaimer: This guide is intended for research and development purposes. Users must validate analytical methods within their specific matrix and regulatory environment.

Validation & Comparative

Comparative reactivity of 1-Chloro-3-(2-chlorophenyl)propan-2-one with other ketones

Executive Summary

1-Chloro-3-(2-chlorophenyl)propan-2-one (CAS: 128426-51-7) represents a specialized subclass of

This structural insertion breaks the conjugation between the aryl ring and the ketone, resulting in a distinct reactivity profile:

-

Enhanced Carbonyl Electrophilicity: Lack of resonance stabilization from the aromatic ring makes the carbonyl carbon more susceptible to nucleophilic attack compared to phenacyl analogues.

-

Steric "Cleft" Effect: The ortho-chloro substituent on the phenyl ring creates a specific steric environment, influencing the folding of intermediates during cyclization reactions.

-

Product Architecture: In Hantzsch syntheses, it yields 4-(2-chlorobenzyl)thiazoles rather than 4-arylthiazoles, providing a flexible "hinge" region valuable in designing enzyme inhibitors that require conformational adaptability.

Chemical Profile & Electrophilic Sites

The molecule possesses two primary electrophilic centers competing for nucleophiles:

-

Site A (

-Carbon): The -

Site B (Carbonyl Carbon): The

group.[1] Reactive towards hard nucleophiles (e.g., amines, alkoxides) or secondary cyclization steps.

Reactivity Landscape Diagram

Figure 1: Dual electrophilic nature of the substrate. The

Comparative Reactivity Analysis

This section objectively compares the target molecule against standard alternatives used in medicinal chemistry.

Table 1: Comparative Reactivity Metrics

| Feature | 1-Chloro-3-(2-chlorophenyl)propan-2-one | Phenacyl Chloride (2-Chloroacetophenone) | Chloroacetone |

| Structure | |||

| Conjugation | Non-Conjugated (Isolated ketone) | Conjugated (Resonance stabilized) | Non-Conjugated |

| Carbonyl Reactivity | High (Inductive withdrawal by Ar & Cl) | Moderate (Resonance donation from Ar) | High |

| Steric Hindrance | High (Due to ortho-Cl and benzyl fold) | Moderate (Planar Ph group) | Low |

| Hantzsch Product | 4-benzylthiazole (Flexible linker) | 4-phenylthiazole (Rigid biaryl) | 4-methylthiazole |

| Primary Challenge | Ortho-Cl steric clash during cyclization | Electronic deactivation if Ar is electron-rich | Volatility / Polymerization |

Detailed Analysis

1. Vs. Phenacyl Chloride (The Conjugation Effect)

Phenacyl chloride is the standard for making 4-arylthiazoles. However, the carbonyl in phenacyl chloride is stabilized by resonance with the benzene ring, reducing its electrophilicity.

-

The Target Molecule: The methylene spacer prevents this resonance. Consequently, the carbonyl is more electrophilic, theoretically accelerating the cyclization step (dehydration) after the initial S-alkylation.

-

Implication: Reactions may proceed at lower temperatures or require less acidic catalysis compared to deactivated phenacyl derivatives.

2. Vs. Unsubstituted Analogues (The Ortho-Effect)

Compared to 1-chloro-3-phenylpropan-2-one (unsubstituted), the 2-chloro substituent introduces significant steric bulk.

-

Kinetic Consequence: The initial

attack at the -